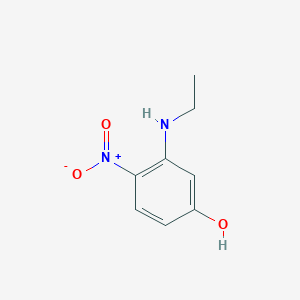

3-(Ethylamino)-4-nitrophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(ethylamino)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-9-7-5-6(11)3-4-8(7)10(12)13/h3-5,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHCAGUTKGOOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Ethylamino 4 Nitrophenol

Established Synthetic Routes and Mechanistic Elucidation for 3-(Ethylamino)-4-nitrophenol

The synthesis of this compound can be approached through several established chemical routes. These methods are broadly categorized into direct functionalization of a suitable precursor and more intricate multi-step reaction sequences designed for regiochemical precision.

Direct Functionalization Approaches

Direct functionalization represents the most straightforward approach to synthesizing this compound, typically involving the nitration of an ethylaminophenol precursor. The most logical starting material for this method is 3-(ethylamino)phenol (B1269045).

The core of this approach lies in electrophilic aromatic substitution. Phenols are highly activated aromatic rings, and the presence of an amino group further enhances this reactivity. The hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) groups are both ortho-, para-directing. In 3-(ethylamino)phenol, the position ortho to the hydroxyl group and para to the ethylamino group (position 4) is sterically accessible and electronically activated, making it the primary site for nitration.

The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid. The electron-rich phenol (B47542) ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the final product, this compound. It is well-documented that phenols undergo nitration rapidly, even with dilute nitric acid, due to the strong activating nature of the hydroxyl group. nih.govlookchem.comnih.gov

A critical challenge in this direct approach is controlling the regioselectivity and preventing over-nitration, as the high reactivity of the starting material can lead to the formation of dinitro or other isomeric byproducts.

Multi-step Reaction Sequences for Selective Synthesis

To achieve higher yields and greater regiochemical control, multi-step syntheses are often employed. These sequences strategically build the molecule by introducing functional groups in a specific order, often utilizing protecting groups to prevent unwanted side reactions. A common strategy involves starting with a molecule that already contains a nitro group in the desired position and then constructing the ethylamino side chain.

One plausible multi-step pathway begins with 3-amino-4-nitrophenol (B174573). chemicalbook.com This intermediate can be subjected to an N-alkylation reaction to introduce the ethyl group.

A Representative Multi-Step Synthesis Pathway:

Preparation of the Precursor: The synthesis can start from a readily available material like 2-chloro-4-nitrophenol.

Amination: The chloro group can be substituted with an amino group (e.g., via reaction with ammonia) to form 3-amino-4-nitrophenol.

N-Ethylation: The primary amino group of 3-amino-4-nitrophenol is then selectively alkylated using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the acid byproduct. This step yields the final product, this compound. The selective alkylation of an amino group on a phenol ring is a well-established transformation in organic synthesis. smolecule.comgoogle.com

This multi-step approach, while longer, offers significant advantages by fixing the position of the nitro group early in the sequence, thereby avoiding the selectivity issues inherent in the direct nitration of a highly activated phenol.

Novel Synthetic Strategies for this compound

Recent advances in chemical synthesis have opened new avenues for producing nitrophenol derivatives, with a focus on catalytic systems and green chemistry principles to enhance efficiency and sustainability.

Catalytic Synthesis Innovations

The direct formation of C-N bonds, particularly in the synthesis of anilines from phenols, has been a significant challenge. Traditional methods often require harsh conditions or stoichiometric reagents. A major innovation in this area is the development of transition-metal-catalyzed amination reactions.

A notable example is the rhodium-catalyzed amination of phenols. nih.gov This method allows for the direct coupling of phenols with various primary and secondary amines, with water as the only byproduct. The proposed mechanism involves the arenophilic rhodium catalyst facilitating the difficult keto-enol tautomerization of the phenol. This activation allows for a subsequent dehydrative condensation with the amine to form the aniline (B41778) derivative. nih.gov

Applying this to the target molecule, a catalytic approach could involve the reaction of a dihydroxynitrobenzene precursor with ethylamine (B1201723) in the presence of a suitable rhodium catalyst. While the catalytic reduction of nitrophenols is widely studied researchgate.netacs.orgoiccpress.com, the development of catalytic methods for their synthesis represents a more novel frontier. Innovations in catalyst design, such as using metal-organic frameworks (MOFs) to create highly dispersed and stable nickel nanoparticles (Ni@NC), have shown promise in activating aromatic systems for reactions like hydrogenation and could be adapted for C-N bond formation. acs.org

Green Chemistry Approaches to Nitrophenol Derivatization

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com For a synthesis involving toxic reagents like nitric acid and producing potentially harmful byproducts, green approaches are highly desirable.

Flow Chemistry: A leading green technology is continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors. cam.ac.uknih.gov This technology offers superior control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and reduced waste. cam.ac.uk The concept of "flash chemistry" utilizes microreactors to conduct extremely fast reactions in a highly controlled manner, which is ideal for managing highly exothermic or hazardous processes like nitration. beilstein-journals.org

A green synthesis of this compound could be designed as a multi-step flow process:

Continuous Nitration: The nitration of 3-(ethylamino)phenol could be performed in a microreactor, allowing for precise temperature control to minimize byproduct formation and enhance safety.

In-line Purification: The output stream could be passed through a scavenger resin or a liquid-liquid separation unit to remove excess acid and impurities before the next step.

Automated Processing: Such automated and machine-assisted processes enable the use of reactive intermediates that are difficult to handle in conventional batch chemistry. cam.ac.uk

This approach aligns with green chemistry goals by improving energy efficiency, enhancing safety by minimizing the volume of hazardous material at any given time, and often reducing the need for traditional purification steps like column chromatography.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing costs, and ensuring process scalability. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations. While specific optimization data for this compound is proprietary or not widely published, the principles can be illustrated using data from analogous reactions.

For instance, in the synthesis of propargylamines via A³ coupling, a reaction that, like many syntheses, requires careful optimization, researchers systematically test different catalysts, solvents, and temperatures. The results, as shown in the table below, demonstrate how a methodical approach can dramatically improve product yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl (5) | H₂O | 25 | 35 |

| 2 | CuI (5) | H₂O | 25 | 42 |

| 3 | CuCl₂ (5) | H₂O | 25 | 55 |

| 4 | CuCl₂ (5) | Toluene | 80 | 70 |

| 5 | CuCl₂ (5) | Ethanol | 80 | 85 |

| 6 | CuCl₂ (5) | DMF | 80 | 97 |

| 7 | CuCl₂ (2.5) | DMF | 80 | 88 |

This data illustrates a logical optimization workflow. After identifying the best catalyst (CuCl₂) in an initial screen (Entries 1-3), the solvent was varied, with DMF proving superior (Entries 4-6). Finally, catalyst loading could be adjusted to balance efficiency and cost (Entry 7).

Similarly, in modern palladium-catalyzed cross-coupling reactions, catalyst loading is a key parameter to optimize. It is often expressed both in mol % relative to the limiting reagent and in ppm (parts per million) relative to the total reaction mass, which is crucial for industrial-scale process costing. acs.org Optimization studies for Suzuki-Miyaura reactions have shown that ideal conditions can be found with catalyst loadings as low as 0-1 mol %. acs.org

For the synthesis of this compound, a similar optimization strategy would be applied to either the direct nitration or the N-ethylation step to maximize the desired product's yield and purity.

Yield and Purity Enhancement Methodologies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of reagents, solvents, temperature, and purification techniques, play a significant role.

For the nitration of 3-ethylaminophenol:

The use of milder nitrating agents and controlled reaction conditions can enhance the yield and minimize the formation of byproducts. For instance, using a mixture of nitric acid and sulfuric acid, a common nitrating agent, can lead to over-nitration or oxidation of the phenol ring. Alternative nitrating agents like copper(II) nitrate (B79036) in acetic anhydride (B1165640) or other metal nitrates can offer better control over the reaction. ijcce.ac.irsemanticscholar.org

Purification of the final product is essential to remove unreacted starting materials, isomers, and other impurities. Recrystallization is a common and effective method for purifying nitrophenols. nih.gov The choice of solvent for recrystallization is critical and should be determined based on the solubility of this compound and its impurities. A solvent in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

A potential purification process could involve dissolving the crude product in a hot solvent, followed by filtration to remove insoluble impurities. The filtrate is then allowed to cool slowly to induce crystallization of the pure this compound. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

The following table summarizes key parameters for enhancing yield and purity:

| Parameter | Recommended Condition/Method | Rationale |

| Nitrating Agent | Metal nitrates (e.g., Cu(NO₃)₂) in an organic solvent | Milder conditions reduce byproduct formation compared to strong acid mixtures. ijcce.ac.irsemanticscholar.org |

| Reaction Temperature | Controlled, often low to moderate temperatures | Minimizes over-nitration and decomposition of the starting material and product. numberanalytics.com |

| Purification Method | Recrystallization | Effective for removing isomeric impurities and other byproducts from crystalline solids like nitrophenols. nih.gov |

| Recrystallization Solvent | To be determined experimentally based on solubility profile | A suitable solvent will maximize the recovery of the pure product. |

For the N-alkylation of 3-amino-4-nitrophenol:

The selective N-alkylation of the amino group in the presence of a phenolic hydroxyl group can be challenging. Protecting the hydroxyl group before alkylation and then deprotecting it can be a strategy to improve selectivity and yield. However, a more direct approach using specific alkylating agents and reaction conditions is often preferred for process efficiency. Ethyl iodide or diethyl sulfate (B86663) are common ethylating agents. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

To enhance purity, controlling the stoichiometry of the reactants is crucial to avoid di-alkylation or O-alkylation. After the reaction, the product can be purified by techniques such as column chromatography or recrystallization.

Theoretical and Computational Chemistry of 3 Ethylamino 4 Nitrophenol

Quantum Chemical Calculations for Electronic Structure and Energetics of the Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Ethylamino)-4-nitrophenol. These methods, grounded in quantum mechanics, allow for the detailed examination of electron distribution and energy, which dictates the molecule's behavior. northwestern.edu Electronic structure calculations can determine molecular geometry (bond lengths and angles), electronic energy, and various spectra. northwestern.edu

Density Functional Theory (DFT) has become a popular and powerful tool for studying the electronic structure of molecules. hakon-art.comresearchgate.net DFT methods are used to investigate the molecular geometries and predict the reactivity of compounds like this compound. hakon-art.comresearchgate.net Global chemical reactivity descriptors derived from DFT, such as chemical hardness, electronic chemical potential, and electrophilicity, can be calculated to predict the relative stability and reactivity of the molecule. hakon-art.comresearchgate.net

The reactivity and site selectivity of a molecule can be explained using conceptual DFT. researchgate.net For this compound, DFT can be used to identify the active sites for nucleophilic and electrophilic attacks by analyzing Fukui functions. hakon-art.comresearchgate.net Theoretical reactivity indices based on conceptual DFT serve as a powerful tool for the semiquantitative study of organic reactivity. mdpi.com

Table 1: Key DFT-Calculated Properties for Aromatic Nitro Compounds

| Property | Description | Relevance to this compound |

| Heat of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Indicates the thermodynamic stability of the molecule. |

| Molecular Volume | The volume occupied by a single molecule. | Influences crystal packing and density. |

| Detonation Pressure and Velocity | For energetic materials, these properties indicate performance. | While not a primary explosive, the nitro group suggests some energetic character. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. |

This table is illustrative and the values for this compound would need to be specifically calculated using DFT software.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are capable of providing highly accurate predictions of molecular properties. For a molecule like this compound, ab initio calculations can be employed to obtain precise information about its electronic structure and energetics, which can be used to benchmark results from less computationally expensive methods like DFT. The combination of automated workflow managers and machine learning with ab-initio simulations is a promising new paradigm for research. labapress.com

Molecular Dynamics Simulations of Intermolecular Interactions involving this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow for the investigation of intermolecular interactions, which are crucial for understanding the behavior of this compound in various environments. nih.govmdpi.commdpi.com

The solvation of this compound, particularly in aqueous solutions, is governed by its ability to form hydrogen bonds. The ethylamino and nitro groups, along with the phenolic hydroxyl group, can all participate in hydrogen bonding with solvent molecules. The structure and dynamics of these hydrogen bonds are critical in determining the compound's solubility and transport properties. columbia.edu

Understanding the interaction of this compound with biological macromolecules is key to elucidating its potential biological activity. Ligand-receptor interaction modeling can be used to predict the binding affinity and mode of interaction of the compound with a target receptor. These models are essential in drug discovery and toxicology. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Nitrophenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. meilerlab.org These models relate the chemical structure of a compound to its biological activity or a specific property. meilerlab.org

For nitrophenol derivatives, QSAR and QSPR models are valuable tools for predicting their biological activities and physicochemical properties. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally determined activities or properties. meilerlab.org Descriptors can include constitutional, topological, and quantum chemical parameters. mdpi.com

Table 2: Common Descriptors in QSAR/QSPR Models for Nitroaromatic Compounds

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular weight, number of atoms | Basic molecular properties. |

| Topological | Connectivity indices, shape indices | Describes the topology of the molecular structure. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial charges | Relates electronic structure to reactivity and interaction potential. mdpi.com |

| Hydrophobicity | LogP | Important for predicting bioavailability and toxicity. mdpi.com |

This table provides examples of descriptors commonly used in QSAR/QSPR studies of nitroaromatic compounds.

QSAR studies have been conducted to predict the toxicity of nitrophenols, and these models are strictly evaluated according to OECD principles for QSAR validation. mdpi.com The predictive performance of QSPR and QSAR models can be significantly enhanced through statistical benchmarks like the index of ideality of correlation (IIC) and the correlation intensity index (CII). nih.gov For nitroenergetic compounds, robust QSPR models have been developed to estimate properties like impact sensitivity using Monte Carlo algorithms. nih.gov

Development of Predictive Models for Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific chemical property. For this compound and related nitrophenols, predictive models are instrumental in forecasting their behavior, such as toxicity, environmental fate, and pharmacological activity.

The development of these models typically involves several key stages:

Data Set Compilation: A crucial first step is the collection of a high-quality dataset of compounds with experimentally determined activities or properties. For the nitrophenol series, this could include data on toxicity to various organisms, biodegradability, or inhibition of a particular enzyme.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure and properties.

Model Building: Various statistical and machine learning methods are employed to build a mathematical model that correlates the molecular descriptors with the observed activity. Commonly used techniques include:

Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable.

Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.

Support Vector Machines (SVM): A supervised machine learning algorithm that is effective for both classification and regression tasks.

For instance, a hypothetical QSAR model for the toxicity of a series of substituted nitrophenols, including this compound, might take the form of a linear equation derived from MLR, or a more complex model from an ANN. These predictive models are invaluable for screening large virtual libraries of compounds to identify candidates with desired properties, thereby reducing the time and cost associated with experimental testing.

Descriptors and Statistical Validation in Nitrophenol Series

The success of any predictive model hinges on the appropriate selection of molecular descriptors and rigorous statistical validation.

Molecular Descriptors:

Molecular descriptors are numerical representations of the chemical information of a molecule. They can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For nitrophenols, these are particularly important and include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

The table below provides an illustrative example of the types of descriptors that would be calculated for a QSAR study of the nitrophenol series.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Quantum Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Quantum Chemical | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

Statistical Validation:

Statistical validation is essential to ensure that a predictive model is robust, reliable, and has good predictive power for new, untested compounds. imrpress.com Key validation metrics include:

Coefficient of Determination (R²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. imrpress.com

Cross-validated R² (Q²): A measure of the model's predictive ability, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. A high Q² value (generally > 0.5) is indicative of a good predictive model. imrpress.com

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model development. The predictive R² (R²pred) for the external set is a crucial indicator of the model's real-world performance.

The following table illustrates a hypothetical set of validation parameters for a QSAR model developed for a series of nitrophenols.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Training Set) | 0.85 | The model explains 85% of the variance in the training data. |

| Q² (Cross-validation) | 0.72 | The model has good internal predictive ability. |

| R²pred (External Test Set) | 0.78 | The model has good predictive power for new compounds. |

Reactivity Mechanisms and Reaction Pathways of 3 Ethylamino 4 Nitrophenol

Electrophilic Aromatic Substitution Reactions of the Nitrophenol Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. rsc.org The regioselectivity of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. rsc.org In the case of 3-(Ethylamino)-4-nitrophenol, the directing effects of the hydroxyl, ethylamino, and nitro groups determine the position of attack by an incoming electrophile.

The hydroxyl (-OH) and ethylamino (-NHCH₂CH₃) groups are both activating and ortho-, para-directing. This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the electrophilic attack. byjus.com Conversely, the nitro (-NO₂) group is a strong deactivating and meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient nitro-substituted carbon. byjus.com

In this compound, the powerful activating and ortho-, para-directing effects of the hydroxyl and ethylamino groups dominate over the deactivating, meta-directing effect of the nitro group. The positions ortho and para to the activating groups are C2, C4, C5, and C6. The C4 position is already occupied by the nitro group. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 1 | Activating (+R, -I) | Ortho, Para |

| -NHCH₂CH₃ | 3 | Activating (+R, -I) | Ortho, Para |

| -NO₂ | 4 | Deactivating (-R, -I) | Meta |

Considering the combined directing effects, the most likely positions for electrophilic attack are C2 and C6, which are ortho to the hydroxyl group and ortho/para to the ethylamino group, and are not sterically hindered. The C5 position is also activated, being para to the hydroxyl group and ortho to the ethylamino group. However, the positions ortho and para to the strongly deactivating nitro group (C3 and C5) are deactivated. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. For example, in the nitration of phenols, a mixture of ortho and para isomers is typically obtained. byjus.com Halogenation of phenols can also occur readily, even without a Lewis acid catalyst, due to the activating nature of the hydroxyl group. byjus.comwikipedia.org

Nucleophilic Substitution Reactions and Amination Pathways

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. While the hydroxyl and ethylamino groups are generally poor leaving groups, under certain conditions, substitution reactions can occur. For instance, the hydroxyl group of a phenol (B47542) can be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. libretexts.org

More relevant to the structure of this compound is the possibility of nucleophilic attack on the aromatic ring, facilitated by the nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C3 and C5 positions are ortho and para to the nitro group, respectively. However, these positions are also substituted with the electron-donating ethylamino and hydroxyl groups, which would disfavor nucleophilic attack.

A more plausible pathway for amination would involve the reduction of the nitro group to an amino group, followed by further functionalization, rather than a direct nucleophilic substitution of an existing group. The synthesis of diamino derivatives often proceeds through the reduction of a dinitro compound or a nitroamino compound. frontiersin.org

Reduction and Oxidation Chemistry of Nitro and Amine Functionalities

The nitro and ethylamino groups in this compound are readily susceptible to reduction and oxidation reactions, respectively.

The reduction of the nitro group is a common and well-studied reaction. Aromatic nitro compounds can be reduced to the corresponding amines using a variety of reagents. ntu.ac.uk This transformation is of significant industrial importance. The reduction of 4-nitrophenol (B140041), a close analog of the target molecule, has been extensively investigated. Common methods for the reduction of nitrophenols include catalytic hydrogenation and the use of chemical reducing agents. youtube.comnih.govgoogle.com

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas as the reducing agent. rsc.orggoogle.com The reaction is generally efficient and clean, yielding the corresponding aminophenol.

Chemical Reduction: A variety of chemical reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst being a common choice for laboratory-scale reductions. youtube.comnih.gov Other reagents such as tin(II) chloride in hydrochloric acid or iron in acidic media can also be used. The general reaction for the reduction of the nitro group to an amine is:

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

The ethylamino group, being a secondary amine, can be oxidized. The oxidation of amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the amine. youtube.comnitrkl.ac.in The oxidation of the aromatic ring itself is also possible, especially given the presence of the activating hydroxyl and ethylamino groups. However, the specific oxidation products of this compound would need to be determined experimentally.

Photochemical and Thermal Reactivity Studies of this compound

The presence of the nitro and phenol functional groups suggests that this compound will exhibit photochemical and thermal reactivity.

Photochemical Reactivity: Nitrophenols are known to be photochemically active. Upon absorption of UV light, they can undergo various reactions, including photolysis. Studies on the photolysis of 4-nitrophenol have shown that it can be degraded under UV irradiation. frontiersin.orgresearchgate.net The quantum yield of photolysis, which is a measure of the efficiency of a photochemical reaction, has been determined for various nitrophenols and can be influenced by factors such as the solvent and the presence of other substances. rsc.orgrsc.org The photolysis of nitrophenols can lead to the formation of various degradation products. frontiersin.org For this compound, it is expected that UV irradiation would lead to the degradation of the molecule, potentially through pathways involving the nitro and phenolic moieties. The disappearance quantum yields of aromatic nitro compounds are generally low, on the order of 10⁻³, suggesting that deactivation to the ground state is a major competing process. dtic.mil

Environmental Fate and Transformation of 3 Ethylamino 4 Nitrophenol

Biodegradation Pathways and Microbial Metabolism of the Compound

Biodegradation is a critical process in the environmental attenuation of nitrophenolic compounds. The enzymatic machinery of various microorganisms can transform the aromatic ring and its substituents, leading to less harmful intermediates and, in some cases, complete mineralization to carbon dioxide, water, and inorganic nitrogen. The specific pathways are highly dependent on the microbial species present and the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, microorganisms have evolved sophisticated oxidative pathways to degrade nitrophenols. For substituted nitrophenols, two primary initial strategies have been identified in bacteria.

One established pathway involves an initial monooxygenase-catalyzed elimination of the nitro group. For example, in the degradation of 4-nitrophenol (B140041) (4-NP) by a Moraxella sp., a monooxygenase enzyme removes the nitro group as nitrite, leading to the formation of hydroquinone (B1673460). ethz.chfrontiersin.org This intermediate is then susceptible to ring cleavage by dioxygenase enzymes, channeling the fragments into central metabolic pathways. ethz.chresearchgate.net

A second pathway, identified in the degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP) by Burkholderia sp. strain SJ98, may serve as a more direct analogue for 3-(Ethylamino)-4-nitrophenol. In this mechanism, the degradation is initiated by a para-nitrophenol 4-monooxygenase (PnpA) that oxidizes 3M4NP to methyl-1,4-benzoquinone (MBQ), releasing nitrite. frontiersin.orgnih.gov The resulting benzoquinone is then reduced by a benzoquinone reductase (PnpB) to methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.gov Following this, a hydroquinone dioxygenase cleaves the aromatic ring, initiating the "lower" pathway of degradation. frontiersin.orgnih.gov Given the structural similarity, it is plausible that this compound could be metabolized via a similar pathway, initiated by oxidative removal of the nitro group to form an ethylamino-substituted benzoquinone.

Table 1: Key Enzymes and Intermediates in Aerobic Degradation of Related Nitrophenols

| Compound | Microorganism | Key Enzyme(s) | Initial Intermediate(s) | Reference(s) |

|---|---|---|---|---|

| 4-Nitrophenol | Moraxella sp. | Monooxygenase | Hydroquinone | ethz.chfrontiersin.org |

In the absence of oxygen, the primary transformation route for nitroaromatic compounds is reductive rather than oxidative. The initial and most common step is the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). ethz.ch For instance, under anaerobic conditions, Ralstonia eutropha has been shown to reduce 3-nitrophenol (B1666305) to 3-hydroxyaminophenol. ethz.ch This initial reduction significantly alters the chemical properties of the molecule, generally decreasing its toxicity and increasing its susceptibility to further degradation. The half-life of 4-nitrophenol in soil is notably longer under anaerobic conditions (around 14 days) compared to aerobic conditions (one to three days), indicating that complete mineralization is slower without oxygen. cdc.gov Therefore, the anaerobic transformation of this compound would likely begin with the reduction of the nitro group to form 3-(Ethylamino)-4-aminophenol.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolysis, or degradation by sunlight, is a significant abiotic process that contributes to the transformation of nitrophenols in the environment, particularly in the atmosphere and sunlit surface waters. cdc.gov Nitrophenols can be formed in the atmosphere through photochemical reactions of aromatic compounds released from vehicle exhaust. cdc.govcdc.gov Once present, they are subject to further degradation.

The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. cdc.govcdc.gov In aquatic systems, photolysis is also a key removal mechanism. The half-life of nitrophenols in freshwater can range from one to eight days, though this can extend significantly in seawater. cdc.gov

Studies on the photocatalytic degradation of 4-nitrophenol, often using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), provide insight into the chemical mechanisms of photo-oxidation. frontiersin.orgmdpi.com Under UV irradiation, these catalysts generate highly reactive hydroxyl radicals (•OH). These radicals attack the aromatic ring, leading to the formation of intermediates such as hydroquinone, benzoquinone, and 4-nitrocatechol (B145892). researchgate.net Through a series of subsequent oxidative steps, these intermediates are eventually mineralized into CO₂, H₂O, and inorganic ions. frontiersin.org While direct environmental photolysis is less efficient than photocatalysis, it follows similar principles of photo-induced oxidation.

Chemical Hydrolysis and Other Abiotic Transformation Processes

Chemical hydrolysis is a reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The phenolic structure of this compound itself is generally stable against direct hydrolysis. However, this process becomes highly relevant if the phenolic hydroxyl group is part of a larger structure, such as an ester or glycosidic bond, forming a nitrophenyl derivative.

The hydrolysis of 4-nitrophenyl-containing compounds has been studied extensively. The 4-nitrophenoxide ion is an excellent leaving group, which facilitates the cleavage of the bond connecting it to the rest of the molecule. emerginginvestigators.org The rate of this hydrolysis is strongly dependent on pH. Studies on 4-nitrophenyl β-D-glucopyranoside show that the reaction is significantly faster under basic conditions compared to acidic or neutral pH. chemrxiv.org

At different pH values, distinct mechanisms can dominate the hydrolysis reaction, as illustrated by the model compound 4-nitrophenyl β-glucoside. chemrxiv.org

Table 2: pH-Dependent Hydrolysis Mechanisms for a Model 4-Nitrophenyl Compound

| pH Range | Dominant Mechanism | Description | Reference(s) |

|---|---|---|---|

| Low pH (<2) | Specific Acid Catalysis | The glycosidic oxygen is protonated, facilitating the departure of the 4-nitrophenol leaving group. | chemrxiv.org |

| Neutral pH (2-8) | Uncatalyzed Hydrolysis | A slow, dissociative process involving water acting as a nucleophile. | chemrxiv.org |

| Mildly Basic (8-11) | Bimolecular Nucleophilic Substitution | Hydroxide ions directly attack the anomeric carbon, displacing the 4-nitrophenoxide. | chemrxiv.org |

Sorption and Transport Phenomena in Environmental Compartments

The mobility and bioavailability of this compound in the environment are heavily influenced by sorption processes. Sorption to soil organic matter and sediment particles can sequester the compound, reducing its concentration in the aqueous phase and limiting its transport and degradation.

Nitrophenols exhibit the ability to adsorb onto a variety of surfaces, including graphene, activated carbon, and metal-organic frameworks. chemmethod.comnih.gov The primary mechanisms driving this adsorption include:

π-π Stacking Interactions: An attraction between the aromatic ring of the nitrophenol and the surface of adsorbents like graphene. researchgate.net

Hydrogen Bonding: Interactions involving the hydroxyl and nitro groups of the nitrophenol with functional groups on the adsorbent surface. nih.gov

Electron Donor-Acceptor Interactions: The electron-withdrawing nitro group makes the aromatic ring electron-deficient, allowing it to interact with electron-rich sites on a surface. nih.gov

The extent of sorption is sensitive to environmental conditions. For o-nitrophenol, adsorption was found to be maximal at a pH of 6. nih.gov Adsorption processes for nitrophenols are often exothermic, meaning that sorption is more favorable at lower temperatures. researchgate.net

Regarding transport, the significant water solubility of nitrophenols means that they can be transported over distances in aquatic systems. cdc.gov Furthermore, they can partition from the atmosphere into water bodies through wet deposition via rain and snow, a process confirmed by the detection of nitrophenols in rainwater. cdc.gov

Applications and Advanced Materials Chemistry Involving 3 Ethylamino 4 Nitrophenol

Role as a Synthetic Intermediate in Organic Synthesis

3-(Ethylamino)-4-nitrophenol is a valuable intermediate in multi-step organic syntheses. The presence of multiple functional groups allows for a variety of chemical transformations, making it a key precursor for more complex molecules. The nitro and amino groups can be readily modified, and the phenolic hydroxyl group can participate in etherification and esterification reactions.

While direct evidence of this compound being a precursor for specific commercial drugs is not extensively documented in publicly available literature, its structural motifs are present in various pharmaceutically active compounds. Aromatic nitro compounds, in general, play a significant role in the synthesis of drugs and other biologically active molecules. nih.gov The reduction of the nitro group to an amino group is a common transformation that opens up pathways to a wide array of derivatives. For instance, the related compound, 4-nitrophenol (B140041) (4-NP), is an intermediate in the synthesis of paracetamol, a widely used analgesic and antipyretic. mdpi.com The synthesis of coumarin (B35378) derivatives, which are known for their broad spectrum of pharmacological activities including antimicrobial, antioxidant, and anti-inflammatory properties, can involve intermediates with similar functionalities. researchgate.net The ethylamino group in this compound can also influence the pharmacokinetic properties of a potential drug molecule.

The synthesis of azo dyes is a major application for aromatic amines and phenols. nih.gov These dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and paper industries. nih.gov The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. nih.gov

While specific azo dyes derived directly from this compound are not extensively cataloged in common literature, its structural features make it a suitable candidate as a coupling component in azo dye synthesis. The hydroxyl and ethylamino groups on the benzene (B151609) ring increase its electron density, facilitating the electrophilic substitution reaction with a diazonium salt. The color of the resulting dye would be influenced by the entire chromophoric system, including the substituents on both the diazonium salt and the coupling component.

A closely related compound, 4-amino-3-nitrophenol, is known to be used as an ingredient in hair dye formulations. researchgate.neteuropa.euresearchgate.netcosmeticsinfo.org It is used in both non-oxidative and oxidative hair dyes. europa.eu In semi-permanent hair coloring, aminophenols act as direct dyes, while in permanent hair dyes, they can function as toners. cosmeticsinfo.org The presence of the ethylamino group in this compound would likely modify the color and binding properties of the dye to hair fibers. The synthesis of disazo disperse dyes, which can have applications as near-infrared absorbers, has been reported using 3-aminophenol (B1664112) as a key intermediate. iiste.org This suggests a potential pathway for the utilization of this compound in the creation of specialized dyes.

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Resulting Product Class | Potential Application |

| Diazotized Aromatic Amine | This compound | Azo Dye | Textiles, Inks, Hair Colorants |

Integration into Functional Materials and Nanotechnology

The unique electronic and structural properties of this compound and its derivatives make them interesting candidates for incorporation into advanced functional materials and for applications in nanotechnology.

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. researchgate.netnih.gov This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. researchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

While there is no direct literature detailing the use of this compound as a template for MIPs, extensive research has been conducted on creating MIPs for the recognition of the closely related compound, 4-nitrophenol (4-NP). researchgate.netnih.gov In these studies, 4-NP acts as the template, and various functional monomers are used to create specific binding sites. researchgate.net The principle of molecular imprinting could be applied to this compound to create selective sensors or sorbents for its detection and removal from environmental samples. The ethylamino and nitro groups could form specific interactions with appropriate functional monomers, leading to highly selective recognition sites.

| Component | Function in MIP Synthesis | Example (for 4-Nitrophenol) |

| Template Molecule | Creates the specific binding cavity | 4-Nitrophenol researchgate.net |

| Functional Monomer | Interacts with the template | 4-vinylpyridine researchgate.net |

| Cross-linker | Forms the polymer matrix | Ethylene glycol dimethacrylate (EDMA) researchgate.net |

| Initiator | Starts the polymerization process | - |

| Porogen (Solvent) | Controls the polymer morphology | - |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to phenomena such as frequency doubling and optical switching. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties. nih.gov The presence of an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a conjugated π-system allows for efficient intramolecular charge transfer upon excitation, which is a key requirement for a high NLO response. nih.gov

Biological Interactions and Mechanistic Toxicology of 3 Ethylamino 4 Nitrophenol

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in toxicology, providing insights into how a chemical's structure correlates with its biological activity. For nitroaromatic compounds, SAR helps elucidate the features responsible for their toxic effects.

The electronic effects of substituents can influence properties like lipophilicity, bioavailability, and reactivity. mdpi.com In many aromatic compounds, the position of substituents is a critical determinant of biological activity. nih.govmdpi.com For instance, the antibacterial activity of substituted 3-arylcoumarins has been shown to depend on the substitution pattern. nih.gov The interplay between the electron-donating ethylamino group and the electron-withdrawing nitro group in 3-(Ethylamino)-4-nitrophenol creates a specific electronic profile that governs its interaction with biological macromolecules. The nitro group, in particular, delocalizes the π-electrons of the benzene (B151609) ring, a key feature of nitroaromatic compounds. nih.gov

Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the toxicity of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between a compound's physicochemical properties (descriptors) and its toxicological endpoints. mdpi.com For nitroaromatic compounds, QSTR studies have identified several key descriptors that are highly relevant to their toxicity. nih.gov

Commonly used descriptors in QSTR models for nitroaromatics include:

LogP (or Kow): The logarithm of the octanol-water partition coefficient, which measures the hydrophobicity (lipophilicity) of a molecule. Lipophilicity is crucial as it governs the molecule's ability to cross cell membranes. mdpi.com

ELUMO: The energy of the Lowest Unoccupied Molecular Orbital. For nitroaromatic compounds, a lower ELUMO value indicates a greater ease of accepting electrons, which is directly related to the reductive metabolic activation that often initiates their toxicity.

Electronic Properties: Other parameters such as dipole moment and molar refractivity can also contribute to the predictive power of QSTR models. nih.gov

The general form of a QSAR/QSTR model is a linear equation: Biological Activity = constant + (c₁ × p₁) + (c₂ × p₂) + ... where 'p' represents the physicochemical parameters and 'c' are their coefficients.

Interactive Table: Key Descriptors in QSTR Models for Aromatic Compounds

| Descriptor | Description | Relevance to Toxicity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Measures hydrophobicity, affecting absorption and distribution in biological systems. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to act as an electron acceptor, often linked to metabolic activation. |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | Influences solubility and interactions with polar biological molecules. nih.gov |

| Molar Refractivity (MR) | Molar volume corrected for refractive index | Relates to the molecule's size and polarizability, affecting binding to biological receptors. nih.gov |

These models provide a cost-effective alternative to extensive animal testing and help in predicting the potential toxicity of new or untested chemicals like this compound based on its structural similarity to other nitroaromatics. nih.govmdpi.com

Molecular Mechanisms of Biological Interaction

The toxicity of this compound arises from its interactions at the molecular and cellular levels. These interactions can lead to cellular damage and disrupt normal biological processes.

Upon entering a biological system, xenobiotics can interact with various cellular components. The lipophilicity of this compound will influence its ability to penetrate cellular membranes. Once inside the cell, it or its metabolites can interact with crucial macromolecules.

Nitroaromatic compounds are known to exert toxicity through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). svedbergopen.com These reactive intermediates can cause oxidative stress, leading to damage to lipids, proteins, and nucleic acids. Direct interaction with DNA can lead to genotoxicity, including the formation of DNA adducts and strand breaks, which can impair replication and transcription. nih.govresearchgate.net

Furthermore, when introduced into physiological fluids, molecules can become coated with proteins, forming a "protein corona." nih.gov This corona can alter the molecule's biological identity, affecting its cellular uptake, distribution, and ultimate fate within the organism. nih.gov

The metabolism of nitroaromatic compounds is a critical factor in their toxicity, often involving a process of bioactivation. svedbergopen.com The primary metabolic pathway for these compounds is nitroreduction, the reduction of the nitro group. nih.gov This process is catalyzed by a variety of enzymes known as nitroreductases, which can include NADPH: P450 oxidoreductase and Cytochrome P450 enzymes. nih.gov

The reduction occurs in sequential steps:

The nitro group (-NO₂) is reduced to a nitroso group (-NO).

The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Finally, the hydroxylamino group is reduced to an amino group (-NH₂).

The intermediate products, particularly the nitroso and N-hydroxylamino derivatives, are often highly reactive electrophiles. nih.gov These intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity. svedbergopen.com Studies on analogous compounds, such as 3-methyl-4-nitrophenol (B363926), show that degradation can be initiated by monooxygenase enzymes, which convert the nitrophenol into intermediates like benzoquinones before ring cleavage. nih.gov Similarly, the metabolism of 3-nitrophenol (B1666305) in frogs has been shown to produce various glucuronide and sulphate conjugates, along with reduced and acetylated metabolites. unipa.it This suggests that this compound likely undergoes a complex series of metabolic transformations, including nitroreduction, conjugation, and potentially oxidative pathways.

Comparative Biological Studies with Nitrophenol Isomers and Analogs

Comparing the toxicity of this compound with its isomers and structural analogs helps to further understand its toxicological profile. The position of the nitro group and other substituents on the phenol (B47542) ring significantly affects toxicity.

Studies on nitrophenol isomers have shown clear differences in their toxic effects. For example, in toxicity measurements using Vibrio fischeri, the relative toxicity was found to vary depending on the isomer. researchgate.net Generally, the toxicity of substituted phenols is influenced by the type, number, and position of the substituents on the aromatic ring. researchgate.net

Interactive Table: Comparative Toxicity of Selected Nitrophenol Analogs

| Compound | Structure | Key Structural Features | Relative Toxicity Insights |

|---|---|---|---|

| 2-Nitrophenol | Phenol with a nitro group at position 2 | Ortho-substituted nitrophenol | Exhibits moderate toxicity in various assays. researchgate.net |

| 4-Nitrophenol (B140041) | Phenol with a nitro group at position 4 | Para-substituted nitrophenol | Often shows higher toxicity than ortho- or meta-isomers in certain test systems. researchgate.net |

| 2,4-Dinitrophenol | Phenol with nitro groups at positions 2 and 4 | Contains two electron-withdrawing nitro groups | Generally exhibits higher toxicity due to the presence of multiple nitro groups. researchgate.net |

| 3-Methyl-4-nitrophenol | An analog with a methyl group instead of ethylamino | Structurally similar to the target compound | Serves as a model for the metabolic degradation pathways of 4-nitrophenols. nih.gov |

Based on these comparisons, the presence of both an ethylamino group and a nitro group on the phenol ring of this compound suggests a complex toxicological profile. The electron-donating nature of the ethylamino group may modulate the electron-withdrawing effect of the nitro group, potentially influencing its reduction potential and subsequent bioactivation. The specific toxicity of this compound relative to these analogs would depend on the interplay of these electronic effects and the resulting physicochemical properties.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

Currently, detailed and optimized synthetic routes specifically for 3-(Ethylamino)-4-nitrophenol are not widely published in peer-reviewed literature. General methodologies for analogous compounds, such as 4-amino-3-nitrophenol, often involve a multi-step process including acetylation of a para-substituted aminophenol, followed by nitration and subsequent hydrolysis. google.com Future research should focus on developing efficient, high-yield, and environmentally benign synthesis protocols tailored to this compound. This could involve exploring direct N-ethylation of 3-amino-4-nitrophenol (B174573) or regioselective nitration of 3-(ethylamino)phenol (B1269045).

Advancements in characterization are also paramount. While standard techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry would be employed, there is a need for comprehensive analysis. researchgate.net For instance, single-crystal X-ray diffraction would provide definitive structural elucidation, confirming bond lengths, angles, and intermolecular interactions. researchgate.net Detailed spectroscopic data (¹H NMR, ¹³C NMR) would offer insights into the electronic environment of the molecule, which is crucial for understanding its reactivity. researchgate.net Thermal analysis, using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would establish its thermal stability and phase behavior, important parameters for practical applications and safe handling. researchgate.net

Mechanistic Understanding and Predictive Modeling

The mechanistic understanding of this compound is largely inferential, based on studies of related nitrophenols. A significant area of research for nitrophenols is their catalytic reduction to the corresponding aminophenols, which are valuable industrial intermediates. nih.govmdpi.com The reduction mechanism often involves the formation of nitroso and hydroxylamine (B1172632) intermediates. researchgate.net Future experimental studies should investigate the kinetics and mechanism of the reduction of this compound using various catalytic systems (e.g., metal nanoparticles) to understand the influence of the ethylamino substituent on the reaction rate and pathway. nih.govmdpi.com

Predictive modeling and computational chemistry offer a powerful, parallel avenue of research. journalirjpac.com Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential map. journalirjpac.com This theoretical data can predict the most likely sites for electrophilic and nucleophilic attack, providing a basis for understanding its reactivity in various chemical transformations. Such models could also be used to simulate reaction pathways, calculate activation energies, and predict the spectroscopic signatures (IR, NMR) to support experimental findings. journalirjpac.com This synergy between experimental and computational approaches will be essential for building a robust understanding of the compound's chemical behavior.

Environmental and Biological Implications

The environmental and biological impact of this compound is unknown. However, nitrophenols as a class are recognized as significant environmental pollutants due to their widespread use in the manufacturing of pesticides, dyes, and pharmaceuticals. mdpi.comepa.govmdpi.com They are noted for their toxicity and potential as mutagens. epa.gov For example, the related compound 3-methyl-4-nitrophenol (B363926) has been shown to compromise immune regulatory functions in the intestine in animal models. nih.gov

Given this context, a critical area for future research is the comprehensive toxicological and ecotoxicological profiling of this compound. Studies should address its biodegradability, potential for bioaccumulation, and aquatic toxicity. cdc.gov Furthermore, its interaction with biological systems needs investigation. The toxicological profile of the structurally similar compound 4-amino-3-nitrophenol, which is classified as a strong skin sensitizer, underscores the need for such assessments. industrialchemicals.gov.aunih.gov In contrast, another analogue, 2-chloro-6-ethylamino-4-nitrophenol, was determined to be a non-sensitizer, highlighting that small structural changes can significantly alter biological activity. europa.eu This emphasizes that data cannot be simply extrapolated and specific studies on this compound are necessary.

| Compound | Finding | Reference |

| 4-Amino-3-nitrophenol | Identified as an extreme skin sensitizer. | nih.gov |

| 3-Methyl-4-nitrophenol | Found to reduce regulatory T cells in the intestine in mice. | nih.gov |

| 4-Nitrophenol (B140041) | Causes headaches, drowsiness, and nausea upon acute exposure in humans. | epa.gov |

| 2-Chloro-6-ethylamino-4-nitrophenol | Considered a non-sensitizer; NOAEL of 10 mg/kg bw in 90-day rat studies. | europa.eu |

Toxicological data for compounds structurally related to this compound.

Emerging Research Areas and Unexplored Potentials

Beyond addressing the fundamental gaps in knowledge, future research should explore the untapped potential of this compound. Its structure, featuring electron-donating (ethylamino, hydroxyl) and electron-withdrawing (nitro) groups, makes it an interesting candidate for several applications.

Intermediate in Organic Synthesis: Like other nitrophenols, it could serve as a precursor for synthesizing more complex molecules. nih.gov Its reduction product, 3-amino-5-(ethylamino)phenol, could be a valuable building block for azo dyes, corrosion inhibitors, or novel pharmaceutical agents. The synthesis of coumarin (B35378) derivatives from related compounds suggests potential applications in materials science and medicinal chemistry. researchgate.net

Biologically Active Molecules: Many nitro-aromatic compounds exhibit a wide range of biological activities and are components of various medicines. nih.gov The specific substitution pattern of this compound merits investigation for potential pharmacological effects, such as antimicrobial, antifungal, or anticancer activities. researchgate.netnih.gov

Materials Science: The functional groups present suggest potential for use in the development of polymers or as a component in nonlinear optical (NLO) materials, an area where other substituted nitrophenol derivatives have shown promise. researchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Ethylamino)-4-nitrophenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reduction reactions. For example, introducing the ethylamino group (-NHCH₂CH₃) into 4-nitrophenol derivatives through halogen displacement (e.g., replacing chlorine in 3-chloro-4-nitrophenol) under alkaline conditions. Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents . Purity is enhanced via recrystallization using ethanol or acetone.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -NH at ~3350 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy. For example, the ethylamino group’s protons appear as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂) in ¹H NMR .

Q. What are the preliminary toxicity screening protocols for this compound?

- Methodology : Acute toxicity can be assessed using in vitro assays like the Ames test for mutagenicity or MTT assays for cytotoxicity in mammalian cell lines (e.g., HepG2). For in vivo studies, administer doses (e.g., 50–200 mg/kg) to rodent models via oral gavage and monitor hematological parameters (e.g., methemoglobin levels) and organ histopathology .

Advanced Research Questions

Q. How to design a biodegradation study for this compound in aqueous systems?

- Methodology : Use a sequencing batch reactor (SBR) with aerobic-anoxic cycles, mimicking ’s setup for 4-nitrophenol. Key parameters include:

- DO levels : Maintain ≤2 mg/L during aerobic phases to promote simultaneous nitrification-denitrification.

- COD/N ratio : Optimize at ≥3 to avoid carbon-limiting effects on microbial activity.

- Analytical monitoring : Track residual compound levels via UV-Vis spectroscopy (λ_max ~400 nm) and nitrate/nitrite concentrations via ion chromatography .

Q. How to resolve contradictions in toxicity data (e.g., conflicting body weight effects in animal studies)?

- Methodology : Conduct dose-response studies across multiple species (rats, zebrafish) with controlled exposure durations. For inconsistent body weight results, evaluate confounding factors like feed composition or genetic variability. Use systematic review frameworks (e.g., OHAT) to weight evidence quality and perform meta-analyses on existing datasets .

Q. What experimental approaches elucidate the metabolic pathways of this compound?

- Methodology : Administer isotopically labeled (¹⁴C or ¹⁵N) compound to rodent models. Collect blood, urine, and tissue samples at intervals. Analyze metabolites via liquid chromatography-mass spectrometry (LC-MS). Likely pathways include:

- Reduction : Nitro group (-NO₂) conversion to amine (-NH₂), forming 3-(Ethylamino)-4-aminophenol.

- Conjugation : Glucuronidation or sulfation at the phenolic -OH group, detectable via enzymatic hydrolysis assays .

Q. What gaps exist in toxicokinetic data, and how can they be addressed?

- Gaps : Limited data on placental transfer, interspecies variability, and chronic exposure effects.

- Methodology : Perform transplacental transfer studies using ex vivo human placental perfusion models. Compare pharmacokinetics in rodents and primates via intravenous/oral dosing, measuring plasma half-life (t₁/₂) and tissue distribution. Develop biomarkers (e.g., urinary nitro metabolites) for epidemiological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。